1-[4-(3-Benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethan-1-one
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Overview
Description
1-(4-(3-Benzoylisoxazole-4-carbonyl)phenyl)ethanone is an aromatic compound with the molecular formula C19H13NO4 and a molecular weight of 319.31 g/mol . This compound belongs to the class of benzoylisoxazole derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-Benzoylisoxazole-4-carbonyl)phenyl)ethanone can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-Benzoylisoxazole-4-carbonyl)phenyl)ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) and sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while oxidation may produce carboxylic acids.
Scientific Research Applications
1-(4-(3-Benzoylisoxazole-4-carbonyl)phenyl)ethanone has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-(3-Benzoylisoxazole-4-carbonyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: These compounds share similar aromatic properties and are known for their diverse biological activities.
Phenyl Sulfonylacetophenone: Another aromatic compound with similar chemical reactivity and applications.
Uniqueness
1-(4-(3-Benzoylisoxazole-4-carbonyl)phenyl)ethanone is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
825633-24-7 |
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Molecular Formula |
C19H13NO4 |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
1-[4-(3-benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethanone |
InChI |
InChI=1S/C19H13NO4/c1-12(21)13-7-9-15(10-8-13)18(22)16-11-24-20-17(16)19(23)14-5-3-2-4-6-14/h2-11H,1H3 |
InChI Key |
KPMUNZIOJRIVPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)C2=CON=C2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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